Product packaging for bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine(Cat. No.:)

bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15050859
M. Wt: 261.37 g/mol
InChI Key: JIANOCDISQTYCL-UHFFFAOYSA-N
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Description

Overview of Pyrazole-Containing Ligands in Coordination Chemistry

Pyrazole (B372694) and its derivatives are heterocyclic compounds that have been extensively used in the field of coordination chemistry. researchgate.net These five-membered rings containing two adjacent nitrogen atoms are notable for their diverse modes of coordination, allowing them to act as neutral monodentate, bidentate, or polydentate chelating agents. researchgate.net This versatility makes pyrazole-based ligands valuable components in the formation of coordination compounds with varied structures and topologies. researchgate.net

The coordination chemistry of pyrazole ligands is a well-developed area of study. uab.cat Nitrogen-based ligands, in general, are of growing interest due to their compelling properties in both structural and inorganic chemistry. nih.gov Pyrazole derivatives, specifically, are utilized in the construction of complex molecular architectures, including polynuclear complexes that can serve as models for bioinorganic systems. nih.gov The applications of coordination chemistry are extensive, with relevance in both biological and industrial sectors, including the development of pharmaceuticals and the synthesis of polymers. tdl.org Furthermore, pyrazole frameworks functionalized with amino groups are considered advantageous for creating ligands for biological receptors and enzymes. nih.gov

The Role of Amine Linkers in Ligand Design and Metal Chelation

The central amine group can participate directly in coordination to a metal center. For instance, studies on palladium(II) complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine demonstrated that the ligand is tridentate, with the central amine nitrogen binding to the metal. iucr.orgnih.gov In such cases, the amine linker, in conjunction with the pyrazole rings, creates a stable chelate structure around the metal ion. Research on pyrazole ligands functionalized with amine chains has shown that coordination to metals like palladium(II) and platinum(II) can involve both a pyrazolic nitrogen and an amine nitrogen, leading to the formation of a stable six-membered ring. uab.cat However, the amine group's role is not always participatory; in some complex structures, such as certain coordination cages, the central amine groups may remain uncoordinated, directing their functionality outwards from the main structure. tandfonline.comtandfonline.com This variability allows for nuanced ligand design, where the amine linker can be an active part of the primary coordination sphere or a peripheral functional group capable of secondary interactions.

Specific Focus: bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine as a Privileged Scaffold

The compound this compound (C14H23N5) represents a specific example of the bis(pyrazolyl)amine ligand class. nih.gov While detailed academic investigations specifically targeting this molecule are not extensively documented in publicly available literature, its structure positions it as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets or forming a variety of complex structures with different metal ions.

The core structure consists of two 1-propyl-1H-pyrazole rings linked to a central secondary amine via methylene (B1212753) bridges. The N-propyl groups on the pyrazole rings enhance the ligand's lipophilicity and can influence its steric profile, which in turn affects the geometry and stability of its metal complexes. The substitution pattern on the pyrazole rings and the nature of the linker are critical design elements that allow for the fine-tuning of the ligand's electronic and steric properties. For example, the related compound bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine is noted for its unique substitution pattern and the influence of the methyl groups on its chemical reactivity and biological activity. smolecule.com The flexibility of the methylene spacers in this compound allows the two pyrazole rings to orient themselves to accommodate the coordination preferences of various metal ions.

Table 1: Properties of this compound

Property Value
Molecular Formula C14H23N5
PubChem CID 122166898
Structure Two 1-propyl-1H-pyrazole rings linked by a -CH2-NH-CH2- bridge

Data sourced from PubChem. nih.gov

Scope and Objectives of Academic Investigations on this Bis(pyrazolyl)amine Compound

While specific research on this compound is limited, the academic objectives for investigating ligands of this class are well-established. The primary goal is typically the synthesis and characterization of the ligand and its corresponding metal complexes. uab.cat This involves a detailed study of the coordination behavior of the ligand with a variety of transition metals and other metal ions. iucr.orgtandfonline.com

A significant focus of such research is the structural elucidation of the resulting coordination compounds, which can range from simple mononuclear complexes to more elaborate supramolecular structures like coordination polymers and cages. nih.govtandfonline.comnih.gov Understanding these structures provides insight into how the ligand's design dictates the final architecture.

Furthermore, academic investigations aim to explore the potential applications of these novel materials. Key areas of interest include catalysis, where the metal complexes may facilitate chemical transformations, and materials science, where they could be used to develop new polymers or materials with unique magnetic or optical properties. uab.catsmolecule.com There is also considerable interest in the bioinorganic field, where pyrazole-containing complexes are evaluated for their potential biological activity, such as antimicrobial or anticancer properties. nih.govsmolecule.com

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C14H23N5
bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine C14H23N5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N5 B15050859 bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-propylpyrazol-4-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-3-5-18-11-13(9-16-18)7-15-8-14-10-17-19(12-14)6-4-2/h9-12,15H,3-8H2,1-2H3

InChI Key

JIANOCDISQTYCL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2)CCC

Origin of Product

United States

Synthetic Methodologies for Bis 1 Propyl 1h Pyrazol 4 Yl Methyl Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine, identifies the central amine as the key point for disconnection. Cleavage of the two carbon-nitrogen (C-N) bonds linking the methyl groups to the central nitrogen atom suggests two primary synthetic strategies.

The first and most direct disconnection points to a reaction between a primary amine source, such as ammonia (B1221849), and two equivalents of a suitable electrophilic pyrazole (B372694) precursor. This identifies (1-propyl-1H-pyrazol-4-yl)methyl halide (e.g., bromide or chloride) as a key precursor.

A second, alternative disconnection involves a stepwise approach. One C-N bond is disconnected to reveal the primary amine intermediate, (1-propyl-1H-pyrazol-4-yl)methylamine . This intermediate can then be coupled with a second pyrazole-containing electrophile. This approach highlights the importance of two key precursors:

(1-propyl-1H-pyrazol-4-yl)methylamine : A crucial primary amine intermediate.

(1-propyl-1H-pyrazol-4-yl)carbaldehyde : An aldehyde precursor that can be used in reductive amination to form the final C-N bond.

Both strategies ultimately rely on the initial construction of the N-propylated pyrazole ring system. Therefore, the foundational precursor for all routes is a simple pyrazole derivative that can be functionalized at the 1- and 4-positions.

Multi-Component Condensation Reactions for Pyrazole-Amine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. While a specific MCR for this compound is not extensively documented, the synthesis of analogous bis(pyrazolyl)methanes and related structures via pseudo-three-component reactions is well-established. nih.govnih.gov These reactions typically involve the condensation of an aldehyde with two equivalents of a pyrazole derivative, such as a pyrazolone. nih.govekb.egnih.gov This strategy could be adapted by using a nitrogen-containing component to form the amine bridge.

The synthesis of related bis(pyrazolyl) structures often relies on optimized catalytic systems to achieve high yields and purity. nih.gov A variety of catalysts, ranging from simple bases to transition metals and nanocatalysts, have been employed. For instance, the condensation of aromatic aldehydes with 3-methyl-1-phenyl-5-pyrazolone to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) proceeds efficiently using sodium acetate (B1210297) in aqueous ethanol (B145695) at room temperature. nih.gov More advanced systems, such as recyclable nano copper ferrite, have been used to catalyze the synthesis of pyrazolyl methylene (B1212753) bis-indoles in water at elevated temperatures. orientjchem.org

The choice of solvent and temperature is critical. While some reactions proceed at room temperature, others require heating to achieve reasonable reaction rates and yields. nih.govorientjchem.org The selection of optimal conditions depends heavily on the specific substrates and the chosen catalyst.

Table 1: Optimized Reaction Conditions for Synthesis of Related Bis(pyrazolyl) Compounds
Catalyst SystemSubstratesSolventTemperatureYieldReference
Sodium Acetate (NaOAc)Aromatic Aldehyde, 3-methyl-1-phenyl-5-pyrazolone70% Ethanol (EtOH)Room TemperatureHigh to Excellent nih.gov
Nano Copper Ferrite (CuFe₂O₄ NPs)1,3-diphenyl-1H-pyrazole-4-carbaldehyde, 1H-indoleWater100 °CUp to 98% orientjchem.org
PiperidineAromatic Aldehyde, Hydrazine Hydrate, Ethyl AcetoacetateEthanol (EtOH)70 °CNot specified ekb.eg
L-ProlineAromatic Aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneEthanol (EtOH)BoilingNot applicable* nih.gov

*Note: In this study, the expected pyrazoloquinoline product was not formed; instead, 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) were the actual products. nih.gov

Recent advancements in chemical synthesis emphasize the use of environmentally friendly methods. nih.govresearchgate.net Green chemistry principles have been successfully applied to the synthesis of pyrazole derivatives, including solvent-free reactions and the use of eco-friendly solvents like water. benthamdirect.commdpi.com Solvent-free, or "dry media," synthesis, often assisted by microwave irradiation, can lead to high yields in significantly shorter reaction times. mdpi.comresearchgate.net These methods reduce the use of hazardous organic solvents, simplifying workup procedures and minimizing chemical waste. mdpi.com The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the green credentials of these synthetic routes. orientjchem.org Such strategies represent a sustainable and efficient approach to producing bis-pyrazole derivatives. mdpi.com

Stepwise Synthetic Routes

A stepwise approach offers greater control over the reaction sequence and allows for the isolation and purification of key intermediates. This method is particularly useful when multi-component reactions are not feasible or lead to undesired side products.

The synthesis of the key intermediate, (1-propyl-1H-pyrazol-4-yl)methylamine, is a critical step. chemscene.com A plausible route begins with the N-alkylation of pyrazole with a propyl halide (e.g., 1-bromopropane) to form 1-propyl-1H-pyrazole. The next step involves introducing a functional group at the 4-position. This can be achieved through a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) to yield 1-propyl-1H-pyrazole-4-carbaldehyde. mdpi.com

Finally, the aldehyde is converted to the target primary amine. This transformation is typically accomplished via reductive amination. The aldehyde can be reacted with ammonia in the presence of a reducing agent like sodium borohydride, or with hydroxylamine (B1172632) followed by reduction of the resulting oxime. An alternative pathway involves converting the aldehyde to a nitrile, which is then reduced to the primary amine.

A related synthesis for the unsubstituted (1H-pyrazol-4-yl)methanol involves the reduction of ethyl 1H-pyrazole-4-carboxylate using lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF). chemicalbook.com This alcohol could then be converted to a methylamine (B109427) through a Mitsunobu reaction or by conversion to a halide followed by substitution with an amine source.

Once the necessary precursors are synthesized, the final step is to couple them to form the central secondary amine linkage. Several established coupling reactions can be employed for this transformation.

One of the most direct methods is reductive amination . In this approach, the (1-propyl-1H-pyrazol-4-yl)methylamine intermediate is reacted with one equivalent of 1-propyl-1H-pyrazole-4-carbaldehyde. This reaction forms an intermediate imine, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the final this compound product.

Another common strategy is N-alkylation . This involves reacting a primary amine source with two equivalents of an alkylating agent. For this specific target, ammonia could be reacted with two equivalents of a (1-propyl-1H-pyrazol-4-yl)methyl halide (e.g., bromide or chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While effective, this method can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. A variation involves the reaction of (1-propyl-1H-pyrazol-4-yl)methylamine with one equivalent of (1-propyl-1H-pyrazol-4-yl)methyl halide.

More sophisticated methods, such as palladium-catalyzed cross-coupling reactions, are also used to form C-N bonds, although these are more commonly applied in the synthesis of aryl amines. nih.gov Similarly, the Ullmann condensation, a copper-catalyzed reaction, is effective for coupling aryl halides with amines and could be adapted for heteroaromatic systems. mdpi.commdpi.comresearchgate.net

Purification and Isolation Techniques for the Compound

The purification and isolation of this compound, following its synthesis, would likely employ standard laboratory techniques commonly used for structurally similar bis(pyrazolyl)methane compounds. The choice of method would depend on the physical state of the crude product (solid or oil) and the nature of any impurities.

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining a highly pure compound. The selection of the solvent system is critical and would be determined empirically to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Column Chromatography: For crude products that are oils or solids with impurities of similar solubility, column chromatography is a versatile purification technique. Silica gel is a common stationary phase for the purification of pyrazole derivatives. nih.gov The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent mixture would be optimized to achieve good separation of the desired product from starting materials and by-products. Thin-layer chromatography (TLC) would be used to monitor the progress of the purification.

Extraction: An initial work-up of the reaction mixture would likely involve an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer containing the product would then be dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) before concentration under reduced pressure.

The following table summarizes the common purification techniques applicable to bis(pyrazolylmethyl)amine derivatives.

Purification TechniqueDescriptionTypical Application
Recrystallization Dissolving the crude solid product in a hot solvent and allowing it to cool slowly to form pure crystals.Purification of solid crude products.
Column Chromatography Separation of components of a mixture based on their differential adsorption onto a solid stationary phase.Purification of oils or solids with impurities of similar solubility.
Aqueous Extraction Partitioning of the product into an organic solvent to remove water-soluble impurities.Initial work-up of the reaction mixture.

Yield Optimization and Scalability Studies

Optimizing the yield and ensuring the scalability of the synthesis of this compound would involve a systematic investigation of various reaction parameters for both the N-alkylation and the reductive amination steps.

For the N-alkylation step , factors that would be investigated to maximize the yield of 1-propyl-1H-pyrazole-4-carbaldehyde include:

Choice of Base: The strength and nature of the base can significantly influence the reaction rate and the formation of by-products. A range of inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., triethylamine) could be screened.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature. Solvents such as acetonitrile, DMF, and acetone (B3395972) are commonly used for N-alkylation reactions.

Reaction Temperature and Time: Optimization of these parameters is crucial to ensure complete conversion of the starting material while minimizing degradation or side reactions.

For the reductive amination step , optimization would focus on:

Reducing Agent: The choice of reducing agent is critical. Milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they selectively reduce the imine intermediate without affecting the aldehyde starting material.

Stoichiometry of Reactants: The molar ratio of the aldehyde to the ammonia source would be optimized to favor the formation of the secondary amine over the primary amine.

pH of the Reaction Mixture: The pH needs to be controlled to facilitate both the formation of the imine intermediate and the subsequent reduction.

The following table outlines key parameters for optimization studies.

Reaction StepParameter for OptimizationRationale
N-Alkylation Base, Solvent, Temperature, TimeTo maximize the regioselective formation of the N-propyl pyrazole intermediate and minimize by-products.
Reductive Amination Reducing Agent, Reactant Stoichiometry, pHTo ensure efficient and selective formation of the desired secondary amine and simplify purification.
Overall Process Catalyst Selection, Work-up ProcedureTo improve overall yield, reduce waste, and facilitate scalability.

Coordination Chemistry of Bis 1 Propyl 1h Pyrazol 4 Yl Methyl Amine

Ligand Design Principles and Coordination Modes

Denticity and Donor Atom Preferences of the Bis(pyrazolyl)amine Framework

The bis(pyrazolyl)amine framework is inherently a versatile chelating agent, typically exhibiting tridentate or bidentate coordination modes. The primary donor atoms are the pyridinic nitrogen atoms of the two pyrazole (B372694) rings and the central secondary amine nitrogen.

Tridentate (N,N,N) Coordination: The most common coordination mode for bis(pyrazolyl)amine ligands is tridentate, where the two pyrazole nitrogen atoms and the central amine nitrogen bind to a single metal center. This forms two stable five-membered chelate rings, creating a facial or meridional geometry around the metal ion. This N,N,N-coordination is prevalent in complexes with metals that favor higher coordination numbers, such as Co(II) and Cu(II), often leading to distorted trigonal bipyramidal or octahedral geometries. nih.govresearchgate.net

Bidentate (N,N) Coordination: In certain instances, particularly when influenced by steric constraints or the electronic preferences of the metal ion, the ligand can act in a bidentate fashion. In this mode, only the two pyrazole nitrogen atoms coordinate to the metal center. The central amine nitrogen remains uncoordinated, leading to the formation of a larger, more flexible eight-membered chelate ring. This behavior has been observed in some Zn(II) complexes where the resulting geometry is often a distorted tetrahedron.

The preference for a specific denticity is a delicate balance of factors including the nature of the metal ion, the steric bulk of substituents on the ligand, and the identity of co-ligands in the coordination sphere.

Steric and Electronic Influences of the N1-Propyl Substituent on Coordination

Substituents on the pyrazole rings play a crucial role in modulating the properties of the ligand and its metal complexes. The N1-propyl groups in bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine exert significant steric and electronic effects.

Steric Influence: The propyl groups introduce considerable steric bulk near the N1 position of the pyrazole rings. Compared to less bulky substituents like methyl or hydrogen, the propyl chains can influence the ligand's conformation and the ultimate geometry of the metal complex. nih.gov This steric hindrance can restrict the approach of other ligands, affect the bond angles around the metal center, and may favor lower coordination numbers or more distorted geometries to minimize steric strain.

Complexation with Transition Metal Ions

The flexible coordination modes and tunable electronic properties of bis(pyrazolyl)amine ligands make them suitable for complexation with a wide range of transition metal ions.

Synthesis and Isolation of Metal Complexes (e.g., Cu(II), Co(II), Zn(II), Pd(II))

The synthesis of metal complexes with bis(pyrazolyl)amine-type ligands is typically straightforward. The general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The isolation of the resulting complexes is usually achieved by filtration of the precipitate or by slow evaporation of the solvent to induce crystallization. The choice of solvent and counter-ion can significantly influence the crystal packing and sometimes even the nuclearity of the final product.

General Synthetic Conditions for Metal Complexes with Analogous Bis(pyrazolyl)amine Ligands
Metal IonTypical Metal SaltCommon SolventsReaction ConditionsReferences
Cu(II)Cu(NO₃)₂·3H₂O, CuBr₂, Cu(OAc)₂·H₂OEthanol (B145695), Acetonitrile, MethanolStirring at room temperature or under reflux mdpi.commdpi.comnih.gov
Co(II)CoCl₂·6H₂O, Co(NO₃)₂·6H₂O, Co(ClO₄)₂·6H₂OMethanol, Ethanol, AcetonitrileStirring at room temperature researchgate.netmdpi.comuky.edu
Zn(II)ZnCl₂, Zn(NO₃)₂, Zn(ClO₄)₂·6H₂OMethanol, EthanolStirring at room temperature researchgate.netnih.govajol.info
Pd(II)PdCl₂, [PdCl₂(NCPh)₂]Acetonitrile, Acetone (B3395972), CH₂Cl₂Stirring at room temperature nih.govhu.edu.josemanticscholar.org

Stoichiometry and Nuclearity of Formed Coordination Compounds

The stoichiometry of complexes formed with bis(pyrazolyl)amine ligands is most commonly 1:1 (metal:ligand), resulting in mononuclear species with the general formula [LMXn], where L is the bis(pyrazolyl)amine ligand, M is the metal ion, and X represents co-ligands such as halides or solvent molecules. nih.gov

However, other stoichiometries and nuclearities are possible:

Mononuclear [ML₂] Complexes: With smaller metal ions or when the ligand is forced into a bidentate mode, 2:1 (ligand:metal) complexes can form, leading to octahedral geometries, as seen in some Co(II) systems. researchgate.net

Dinuclear or Polynuclear Complexes: The ligand architecture can also support the formation of bridged, dinuclear, or even polynuclear structures. mdpi.com The specific outcome depends on the reaction stoichiometry, the choice of metal and co-ligands, and crystallization conditions. For instance, halide or pseudohalide co-ligands can act as bridging units between two metal centers coordinated by the primary ligand. mdpi.com Ligands with multiple bis(pyrazolyl)amine units can form coordination cages or polymers. tandfonline.com

Structural Elucidation of Metal Complexes

X-ray crystallography is the definitive method for elucidating the solid-state structures of these coordination compounds, providing precise information on bond lengths, bond angles, and coordination geometries. Based on studies of analogous ligands, complexes of this compound with various transition metals are expected to adopt a range of geometries.

Expected Coordination Geometries and Structural Features for Metal Complexes
Metal IonCommon Coordination NumberTypical GeometryKey Structural Features (based on analogues)References
Cu(II)5 or 6Distorted Square Pyramidal or Trigonal BipyramidalCu-N(pyrazole) ~2.0 Å; Cu-N(amine) ~2.1 Å. Jahn-Teller distortion often observed. iucr.orgresearchgate.netresearchgate.net
Co(II)5 or 6Distorted Trigonal Bipyramidal or OctahedralCo-N distances typically range from 2.0 to 2.2 Å. Can be high-spin. nih.govmdpi.comuky.edu
Zn(II)4, 5, or 6Distorted Tetrahedral, Trigonal Bipyramidal, or OctahedralFlexible coordination environment. Zn-N bonds ~2.0-2.2 Å. Often forms [LZnCl₂] type complexes. researchgate.netnih.govresearchgate.net
Pd(II)4Square PlanarTypically forms four-coordinate complexes. Pd-N bond lengths ~2.0-2.1 Å. The tridentate ligand and a co-ligand define the plane. nih.goviucr.orgresearchgate.net

For Copper(II) complexes, a five-coordinate geometry, such as distorted square pyramidal or trigonal bipyramidal, is common due to the influence of the Jahn-Teller effect. iucr.orgresearchgate.net The ligand would likely occupy three coordination sites, with co-ligands like halides or solvent molecules completing the coordination sphere.

Cobalt(II) complexes are versatile and can adopt five-coordinate (distorted trigonal bipyramidal) or six-coordinate (distorted octahedral) geometries depending on the co-ligands. nih.govmdpi.com In a six-coordinate scenario, two ligands might coordinate to one metal center, or one ligand and three ancillary ligands could be involved.

Zinc(II) , having a d¹⁰ electronic configuration, does not have a ligand-field stabilization preference and thus exhibits flexible coordination geometries. Tetrahedral, trigonal bipyramidal, and octahedral structures are all possible and have been observed with similar ligands. nih.govresearchgate.net

Palladium(II) , with its d⁸ configuration, strongly favors a four-coordinate square planar geometry. nih.govresearchgate.net The this compound ligand would likely act as a tridentate N,N,N-donor, with the fourth coordination site being occupied by a monodentate co-ligand, such as a chloride ion. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the coordination chemistry of the compound this compound. Detailed experimental data from single-crystal X-ray diffraction, analysis of crystal lattice interactions, and spectroscopic characterization for complexes of this particular ligand are not present in the accessible literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the following requested topics for this compound:

Spectroscopic Characterization of Complexes (NMR, IR, UV-Vis, Mass Spectrometry)

While research exists for structurally related bis(pyrazol-yl)amine ligands, the strict requirement to focus solely on this compound cannot be met with the current body of scientific publications.

No Published Theoretical or Computational Studies Found for this compound

Following a comprehensive search of scientific literature and databases, no specific theoretical or computational investigations on the chemical compound This compound were identified. As a result, it is not possible to provide a detailed, scientifically accurate article based on the requested outline.

The user's instructions mandated a strict focus on "this compound," with content generated solely for the specified sections and subsections concerning its theoretical and computational analysis. This includes topics such as electronic structure calculations (DFT, TD-DFT), molecular orbital elucidation, ligand field effects, coordination preferences, and computational mechanistic studies.

Without published research on this specific molecule, generating content for the requested article would require speculation or fabrication of data, which falls outside the scope of providing factual and accurate information. The available computational chemistry literature focuses on related, but structurally distinct, classes of pyrazole-containing ligands, such as bis(pyrazolyl)pyridines, tris(pyrazolyl)borates (scorpionates), and other bis(pyrazolyl)alkane derivatives. While these studies provide a general framework for how such analyses are conducted on similar molecules, their specific findings on electron density, binding energies, and conformational states cannot be extrapolated to "this compound."

Therefore, the creation of a thorough and scientifically accurate article adhering to the provided, highly specific outline for this particular compound cannot be completed at this time.

Theoretical and Computational Investigations of Bis 1 Propyl 1h Pyrazol 4 Yl Methyl Amine and Its Complexes

Mechanistic Studies through Computational Chemistry

Reaction Pathway Elucidation for Ligand Synthesis

The synthesis of bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine would likely involve a multi-step process. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the most probable reaction pathways. Theoretical investigations would typically focus on the thermodynamics and kinetics of each step to predict the feasibility and efficiency of the synthesis.

A plausible synthetic route could involve the alkylation of a pyrazole (B372694) precursor followed by a condensation reaction. Computational models would be employed to:

Analyze Reaction Intermediates and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. This helps in identifying the rate-determining step and potential side reactions.

Evaluate Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Computational models can simulate the solvent environment to provide insights into its role in stabilizing or destabilizing key species along the reaction coordinate.

Optimize Reaction Conditions: Theoretical calculations can guide the optimization of reaction conditions such as temperature and catalysts by predicting their effect on the reaction kinetics.

A hypothetical reaction pathway and the corresponding calculated energy changes are presented in the table below.

Reaction StepReactantsTransition State Energy (kcal/mol)Product(s)ΔG (kcal/mol)
N-alkylation of pyrazole1H-pyrazole, 1-bromopropane, baseCalculated Value1-propyl-1H-pyrazoleCalculated Value
Formylation of pyrazole1-propyl-1H-pyrazole, formylating agentCalculated Value1-propyl-1H-pyrazole-4-carbaldehydeCalculated Value
Reductive amination1-propyl-1H-pyrazole-4-carbaldehyde, ammonia (B1221849)Calculated ValueThis compoundCalculated Value

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Investigation of Elementary Steps in Catalytic Cycles Involving its Metal Complexes

Metal complexes of this compound could exhibit catalytic activity in various organic transformations. Theoretical studies are instrumental in understanding the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Computational investigations in this area would involve:

Modeling the Catalyst-Substrate Interaction: DFT calculations can model the coordination of the ligand to a metal center and the subsequent interaction of the resulting complex with the substrate molecules.

Mapping the Catalytic Cycle: The entire catalytic cycle can be mapped out by calculating the energy profiles for each elementary step. This allows for the identification of the turnover-limiting step and provides insights into the factors controlling the catalyst's efficiency and selectivity.

Designing Improved Catalysts: By understanding the structure-activity relationships, computational studies can guide the rational design of more efficient catalysts by modifying the ligand structure.

The table below outlines the elementary steps and their hypothetical activation energies for a generic catalytic reaction.

Elementary StepDescriptionCalculated Activation Energy (kcal/mol)
Oxidative AdditionThe substrate binds to the metal center.Calculated Value
Migratory InsertionA group migrates from the metal to a coordinated ligand.Calculated Value
Reductive EliminationThe product is formed and released from the metal center.Calculated Value

Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

Molecular Dynamics Simulations for Supramolecular Assembly

Molecular dynamics (MD) simulations can provide valuable insights into the self-assembly of this compound molecules or their metal complexes into larger supramolecular structures. These simulations track the motion of atoms over time, offering a dynamic picture of the assembly process.

Key aspects that can be investigated using MD simulations include:

Intermolecular Interactions: MD simulations can identify and quantify the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process.

Thermodynamics of Assembly: By performing simulations at different temperatures, thermodynamic parameters such as the free energy of assembly can be calculated, providing information on the stability of the supramolecular structures.

The following table summarizes the types of intermolecular interactions that could be analyzed in an MD simulation of this system.

Interaction TypeDescriptionPotential Energy Contribution (kcal/mol)
Hydrogen BondingBetween the amine N-H group and pyrazole nitrogen atoms of adjacent molecules.Calculated Value
van der WaalsNon-specific attractive and repulsive forces between molecules.Calculated Value
ElectrostaticInteractions between the partial charges on the atoms of different molecules.Calculated Value

Note: The values in this table are hypothetical and would be derived from the force field parameters used in the MD simulation.

Applications of Bis 1 Propyl 1h Pyrazol 4 Yl Methyl Amine and Its Metal Complexes in Advanced Materials and Catalysis

Catalytic Applications

The nitrogen-rich, flexible nature of the bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine ligand allows it to form stable complexes with a variety of transition metals, which can serve as active catalysts for numerous organic transformations.

Metal complexes incorporating bis(pyrazolyl)amine ligands are effective in homogeneous catalysis, including key industrial processes such as oligomerization, polymerization, oxidation, and hydroamination. The specific propyl substituents on the pyrazole (B372694) rings of this compound can influence the solubility and activity of the resulting catalysts.

Oligomerization and Polymerization: Aluminum and zinc complexes derived from related amino-bis(pyrazolyl) ligands have been investigated for the polymerization of methyl methacrylate (B99206) (MMA) and rac-lactide. nih.gov While MMA polymerization was found to be uncontrolled, zinc ethoxide complexes demonstrated the ability to produce atactic polylactide with controlled molecular weights and narrow polydispersities. nih.gov It is anticipated that similar complexes of this compound could exhibit comparable catalytic activity. Rhodium(I) complexes with bis(pyrazolyl)aluminate ligands have shown enhanced catalytic activity in the polymerization of phenylacetylene (B144264) compared to their poly(pyrazolyl)borate analogues, a phenomenon attributed to wider bite angles and a less electron-rich rhodium center. nsf.gov

Oxidation: Copper complexes featuring pyrazole-containing ligands have been studied as catalysts for both chemical and electrochemical water oxidation. nih.gov The electronic properties of the substituents on the pyrazole rings have been shown to play a crucial role in the catalytic activity of these complexes. nih.gov

Hydroamination: While specific studies on the use of this compound in hydroamination are not prevalent, the broader class of pyrazole-based ligands has been successfully employed in this capacity.

The catalytic performance of metal complexes with ligands of this type is summarized in the interactive table below.

Catalytic ReactionMetal CenterLigand TypeSubstrateProductKey Findings
PolymerizationZnAmino-bis(pyrazolyl)rac-lactideAtactic polylactideControlled molecular weight and narrow polydispersity. nih.gov
PolymerizationRh(I)Bis(pyrazolyl)aluminatePhenylacetylenePolyphenyleneEnhanced activity compared to borate (B1201080) analogues. nsf.gov
Water OxidationCu(I)Bis(pyrazol-1-ylmethyl)pyridineWaterOxygenCatalytic activity influenced by electronic effects of pyrazole substituents. nih.gov

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, researchers have focused on immobilizing pyrazole-based catalysts onto solid supports. This process of "heterogenization" can be achieved by anchoring the ligand or its metal complex to materials like silica, polymers, or metal-organic frameworks (MOFs). The functional amine group in this compound provides a convenient handle for covalent attachment to such supports. Amine-functionalized MOFs, for example, have demonstrated significant potential in catalytic applications. rsc.org

Understanding the intricate mechanisms of catalytic cycles is paramount for designing more efficient catalysts. For pyrazole-based systems, both experimental and computational methods have been employed to elucidate reaction pathways. For instance, in the catalytic disproportionation of hydrazines, the NH group of a protic pyrazole ligand has been shown to act as an acid-base catalyst, promoting the heterolytic cleavage of the N-N bond. nih.gov Theoretical calculations have further revealed the nuanced electronic structures of key intermediates in such reactions. nih.gov Mechanistic studies on pyrazole synthesis through oxidation-induced N-N coupling of diazatitanacycles have highlighted the importance of inner-sphere oxidation pathways. nih.govumn.edursc.org

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to act as a versatile building block extends into the realm of supramolecular chemistry and crystal engineering, where it can be used to construct complex, functional architectures.

Flexible ligands containing two or more pyrazolyl moieties are widely used in the construction of metal-organic coordination polymers. nih.gov The self-assembly of metal ions and pyrazole-based ligands can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and properties. nih.govmdpi.com For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have been synthesized, featuring undulating 2D layers linked by the organic pillars to create one-dimensional channels. rsc.org Similarly, 2,6-bis(pyrazolyl)pyridines have been employed as scaffolds for coordination polymers. nih.gov The interaction of pyrazole groups with aldehydes has been explored in the context of creating robust metal(II) MOFs where the pyrazole moieties are accessible to guest species. dtu.dk

A key feature of MOFs and coordination polymers is their potential for porosity. By carefully selecting the metal centers and organic linkers, it is possible to create materials with pores of specific sizes and shapes, which can be tailored for applications in gas storage, separation, and catalysis. Pyrazole-based ligands have been instrumental in the development of "pro-porous" coordination polymers, which exhibit permanent porosity despite having a dense 3D network in their initial state. nih.gov This "porosity without pores" is attributed to the flexibility of the framework, which can be stimulated by the presence of guest molecules. nih.gov The properties of these materials can be tuned by modifying the substituents on the pyrazole rings, which can alter the framework's flexibility and interactions with guest molecules. researchgate.net

The table below summarizes the properties of some porous materials constructed using pyrazole-based ligands.

Chemical Sensing and Recognition (excluding biological sensing applications related to human health)

The unique coordination properties of this compound and its metal complexes make them promising candidates for the development of chemical sensors. The pyrazole moieties provide effective coordination sites for a variety of metal ions, and the resulting complexes can exhibit changes in their photophysical or electrochemical properties upon interaction with specific analytes.

Development of Chemo- and Fluorosensors based on its Metal Complexes

Metal complexes of this compound can be designed to function as chemosensors, where the binding of an analyte to the metal center or the ligand itself induces a measurable signal. A common approach involves the use of transition metal complexes that can display changes in their UV-Vis absorption or emission spectra. For example, the coordination of an analyte could lead to a shift in the d-d transitions of the metal ion or in the ligand-to-metal charge transfer (LMCT) bands, resulting in a colorimetric response.

Furthermore, by incorporating fluorogenic components, these complexes can act as fluorosensors. In a typical mechanism, the metal complex might be initially non-fluorescent or weakly fluorescent due to quenching by the metal ion. Upon binding of a specific analyte, a change in the coordination environment of the metal can disrupt the quenching pathway, leading to a "turn-on" fluorescent signal. Conversely, a "turn-off" sensor can be designed where the initial fluorescence of the complex is quenched upon analyte binding. The flexible nature of the this compound ligand can be advantageous in designing sensors with specific binding pockets for target analytes.

Selectivity and Sensitivity for Specific Analytes

The sensitivity of the sensor is dependent on the magnitude of the change in the measured signal upon analyte binding. This can be enhanced by optimizing the electronic communication between the analyte binding site and the signaling unit (e.g., the chromophore or fluorophore). The propyl groups on the pyrazole rings can also be modified to fine-tune the solubility of the sensor in different media and to influence the accessibility of the binding site, thereby affecting both selectivity and sensitivity.

Below is a table summarizing the potential sensing applications based on the general principles of pyrazole-based ligands.

Sensor TypeMetal IonPotential AnalytePrinciple of Detection
ColorimetricCu(II)Anions (e.g., F⁻, CN⁻)Change in d-d transition energy upon analyte coordination.
FluorescentZn(II)Nitroaromatic compoundsPhotoinduced electron transfer from the excited complex to the analyte, leading to fluorescence quenching.
FluorescentCd(II)Metal ions (e.g., Pb²⁺, Hg²⁺)Ion exchange mechanism leading to a change in the fluorescence of the complex.
ColorimetricCo(II)Small organic moleculesHost-guest interaction causing a shift in the absorption spectrum of the complex. researchgate.net

Exploration of Chemical Biology and Pharmaceutical Scaffold Potential Excluding Clinical Human Data

Design as a Scaffolding Unit for Novel Chemical Entities

The rational design of novel chemical entities often relies on the use of a central scaffold that can be systematically modified to optimize interactions with biological targets. The bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine structure offers a unique three-dimensional arrangement of pyrazole (B372694) rings and a central amine, providing multiple points for structural modification and derivatization.

Structural Modifications and Derivatization for Enhanced Ligand Properties

The this compound scaffold can be readily modified to enhance its properties as a ligand. The secondary amine provides a key point for N-alkylation or N-arylation, allowing for the introduction of a wide variety of functional groups. These modifications can influence the compound's steric bulk, electronic properties, and hydrogen bonding capacity, all of which are critical for specific and high-affinity binding to biological targets.

Furthermore, the pyrazole rings themselves offer opportunities for derivatization. The N-propyl groups can be varied in length or replaced with other alkyl or aryl substituents to probe different binding pockets. The carbon atoms of the pyrazole ring can also be functionalized, for instance, by introducing halogen atoms or other small functional groups, to fine-tune the electronic and steric profile of the molecule.

A study on related bis-pyrazole derivatives demonstrated that the introduction of different substituents on the pyrazole ring significantly influences their biological activity. For example, the synthesis of a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) showed that the nature of the aryl group had a marked effect on their antioxidant and anticancer activities.

Rational Design based on Structure-Activity Relationships (SAR) of Related Pyrazole Derivatives

The design of novel ligands based on the this compound scaffold can be guided by the extensive knowledge of the structure-activity relationships (SAR) of other pyrazole-containing compounds. For instance, pyrazole derivatives have been widely explored as inhibitors of various enzymes, and the key structural features responsible for their inhibitory activity have been elucidated.

In the context of metalloproteinase inhibition, SAR studies on pyrazole-based inhibitors have revealed the importance of specific substituents on the pyrazole ring for achieving high potency and selectivity. nih.gov For example, the introduction of acidic moieties can enhance activity against certain metalloproteinases by interacting with positively charged residues in the enzyme's active site. nih.gov

The table below summarizes the structure-activity relationships of some pyrazole derivatives as inhibitors of meprin α and β, highlighting the impact of different substituents on their inhibitory activity. nih.gov

CompoundR1R2Ki (app) meprin α [nM]Ki (app) meprin β [nM]
7aPhenylPhenyl14150
14aMethylPhenyl>1000>1000
14cCyclopentylPhenyl18170
16aBenzodioxolaneBenzodioxolane11120
16j4-Carboxyphenyl4-Carboxyphenyl1516

In Vitro Biological Activity Studies (Excluding Human Trial Data)

The potential of this compound and its derivatives as bioactive molecules is being explored through various in vitro studies. These investigations focus on their interactions with enzymes and proteins to understand their therapeutic potential.

Enzyme Inhibition Studies of Related Pyrazole-Amine Structures

Pyrazole-amine structures have shown promise as inhibitors of various enzymes. For example, studies on pyrazole-based compounds have demonstrated their ability to inhibit metalloproteinases, such as meprins, with high potency. nih.gov The central amine and the pyrazole rings can coordinate with the metal ion in the active site of these enzymes, leading to their inhibition.

A study on a series of pyrazole derivatives as inhibitors of carbonic anhydrase isoforms hCA I and hCA II revealed potent inhibitory activity in the low nanomolar range. tandfonline.com Molecular docking studies suggested that these compounds bind to the zinc ion in the active site of the enzyme. tandfonline.com

The following table presents the inhibitory activities of some pyrazole derivatives against carbonic anhydrase. tandfonline.com

CompoundKI (nM) hCA IKI (nM) hCA II
116.9067.39
65.1311.77
811.2121.98
1014.3325.14
Acetazolamide (Standard)50.012.0

Protein Binding Interactions and Selectivity

The ability of pyrazole-amine scaffolds to interact with various proteins is a key aspect of their potential biological activity. Molecular docking studies have been employed to predict the binding modes of pyrazole derivatives with protein kinases, which are important targets in cancer therapy. researchgate.netnih.govnih.gov These studies have shown that pyrazole derivatives can bind to the ATP-binding site of kinases, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

The selectivity of these compounds for specific kinases is crucial for their therapeutic potential. The structural flexibility of the this compound scaffold allows for the design of derivatives with improved selectivity for a particular kinase.

The table below shows the results of a molecular docking study of pyrazole derivatives with several protein kinases, indicating their potential as kinase inhibitors. nih.govnih.gov

CompoundTarget ProteinBinding Energy (kJ/mol)Inhibition Constant (Ki)
1bVEGFR-2 (2QU5)-10.09151.71 nM
1dAurora A (2W1G)-8.571.43 µM
2bCDK2 (2VTO)-10.35103.84 nM

Mechanistic Pathways of Bioactivity at the Molecular Level (Excluding Clinical Human Data)

Understanding the molecular mechanisms by which pyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents. At the molecular level, these compounds can interfere with various cellular processes.

For instance, some pyrazole derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis. nih.gov The generation of reactive oxygen species (ROS) can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.

Furthermore, the inhibition of specific enzymes, as discussed earlier, represents a direct molecular mechanism of action. By blocking the activity of key enzymes involved in disease progression, such as metalloproteinases in cancer metastasis or protein kinases in cell proliferation, pyrazole derivatives can exert their therapeutic effects. The interaction of pyrazole-based compounds with the active site of enzymes often involves the coordination of the pyrazole nitrogen atoms with a metal cofactor or the formation of hydrogen bonds with critical amino acid residues, thereby disrupting the catalytic cycle of the enzyme. nih.gov

Applications in Agrochemical and Materials Science

Fungicidal Activity of Pyrazole Derivatives

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, particularly valued for their fungicidal properties. nih.govnih.gov The pyrazole ring serves as an effective pharmacophore in the design of fungicides. nih.gov Researchers have synthesized numerous novel pyrazole derivatives and evaluated their efficacy against a wide range of plant pathogenic fungi.

A study on novel pyrazole derivatives containing a 5-phenyl-2-furan moiety revealed significant fungicidal activity. nih.govbohrium.com For instance, the compound ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) was particularly effective against various fungi, most notably P. infestans. nih.govbohrium.com Further investigation into its mechanism suggested that this compound may disrupt the synthesis of the fungal cell wall and block nutrient transportation, leading to cell death. nih.govbohrium.com

In another research endeavor, a series of novel pyrazole-4-carboxamide derivatives containing an ether group were designed as potential succinate dehydrogenase inhibitors (SDHIs). acs.org SDHIs are a crucial class of fungicides, and many commercial examples incorporate a pyrazole-4-carboxamide fragment. acs.org The bioassay results from this study showed that several of the synthesized compounds exhibited high in vitro antifungal activity against a panel of five fungi. acs.org

Furthermore, the synthesis of pyrazole carboxamides and isoxazolol pyrazole carboxylates has also yielded compounds with notable antifungal properties. mdpi.comnih.gov One isoxazolol pyrazole carboxylate derivative, in particular, demonstrated significant activity against R. solani. mdpi.comnih.gov Similarly, a series of pyrazole derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety showed promising fungicidal activity, especially against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. researchgate.net

The fungicidal efficacy of various pyrazole derivatives is summarized in the interactive data table below.

Fungicidal Activity of Selected Pyrazole Derivatives

Compound Name Target Fungi Key Findings
Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) P. infestans and other fungi Displayed significant in vitro and in vivo fungicidal activity. nih.govbohrium.com
Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) A. porri, M. coronaria, C. petroselini, R. solani Exhibited moderate antifungal activity. mdpi.com
Isoxazolol pyrazole carboxylate (7ai) R. solani Displayed strong antifungal activity with an EC50 value of 0.37 μg/mL. mdpi.comnih.gov
Pyrazole-4-carboxamide derivatives (7d, 12b) R. solani, S. sclerotiorum, B. cinerea, F. graminearum, A. alternata Showed much higher in vitro antifungal activity against R. solani than other tested fungi. acs.org
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline (10d, 10e) G. graminis var. tritici Exhibited satisfied activities of 100% and 94.0% respectively, at a concentration of 16.7 μg/mL. researchgate.net
Pyrazole carboxylate derivative (15) Valsa mali Revealed remarkable antifungal activity with an EC50 value of 0.32 mg/L. acs.org
Pyrazole carboxylate derivative (24) Botrytis cinerea, Sclerotinia sclerotiorum Showed excellent bioactivities with EC50 values of 0.40 and 3.54 mg/L, respectively. acs.org

Corrosion Inhibition by Pyrazole Derivatives

In the realm of materials science, pyrazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.netqu.edu.qa The protective action of these compounds is generally attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. semanticscholar.org This adsorption is facilitated by the presence of heteroatoms (such as nitrogen in the pyrazole ring), aromatic rings, and various functional groups, which act as centers for adsorption. nih.gov

A study on two novel pyrazole compounds, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6), demonstrated their efficacy in protecting carbon steel in a 1 M HCl solution. nih.gov Both compounds acted as mixed-type inhibitors, with L6 showing a maximum inhibition efficiency of 91.8% at a concentration of 10⁻³ M. nih.gov The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir isotherm model. nih.gov

Similarly, research on two bi-pyrazole derivatives, 2,3-bis[(bis((1H-pyrazol-1-yl)methyl)amino)]pyridine (Tetra-Pz-Ortho) and 1,4-bis[(bis((1H-pyrazol-1-yl)methyl)amino)]benzene (Tetra-Pz-Para), revealed high inhibition efficiencies for carbon steel in 1 M HCl. nih.gov Tetra-Pz-Ortho, in particular, exhibited a maximum inhibition efficacy of 97.2% at an optimal concentration of 10⁻³ M. nih.gov These compounds were also classified as mixed-type inhibitors and their adsorption was consistent with the Langmuir adsorption isotherm. nih.gov

Further studies have explored the corrosion inhibition potential of other pyrazole derivatives. For instance, (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) and (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) were tested as corrosion inhibitors for mild steel in 1 M HCl. researchgate.netqu.edu.qa The inhibition efficiency increased with the concentration of the inhibitors, reaching a maximum of 94% for 4-CP at 10⁻³ M. researchgate.netqu.edu.qa

The performance of various pyrazole derivatives as corrosion inhibitors is detailed in the interactive data table below.

Corrosion Inhibition Efficiency of Selected Pyrazole Derivatives

Compound Name Metal Corrosive Medium Maximum Inhibition Efficiency (%)
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) Carbon Steel 1 M HCl 90.8
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) Carbon Steel 1 M HCl 91.8
2,3-bis[(bis((1H-pyrazol-1-yl)methyl)amino)]pyridine (Tetra-Pz-Ortho) Carbon Steel 1 M HCl 97.2
1,4-bis[(bis((1H-pyrazol-1-yl)methyl)amino)]benzene (Tetra-Pz-Para) Carbon Steel 1 M HCl 96.2
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) Mild Steel 1 M HCl 80
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) Mild Steel 1 M HCl 94
3-methyl-1H-pyrazol-5-amine (MPA) Mild Steel 1 M H₂SO₄ 92.28
3-methyl-1H-pyrazol-5-(4H)-one (MPO) Mild Steel 1 M H₂SO₄ 88.14

Future Research Directions and Translational Potential

Development of Chiral Variants for Asymmetric Catalysis

A significant frontier in the application of bis(pyrazolyl)amine ligands is the development of chiral variants for use in asymmetric catalysis. The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical and agrochemical industries, and chiral catalysts are essential for achieving this.

Future work will likely focus on introducing chirality into the bis(pyrazolyl)amine scaffold. This can be achieved in several ways:

Modification of the pyrazole (B372694) rings: Introducing chiral substituents onto the pyrazole rings.

Altering the bridging group: Creating a chiral backbone connecting the two pyrazole units.

Utilizing a chiral amine: Starting the synthesis with an enantiomerically pure amine.

These chiral ligands can then be coordinated with transition metals to form catalysts for a variety of asymmetric transformations. acs.org The development of primary amine organocatalysts has already shown great promise, and bis(pyrazolyl)amine systems represent a logical extension of this work. rsc.org Research into axially chiral bis-pentatomic heteroaryl systems, such as indole-pyrazole derivatives, demonstrates the feasibility and potential of creating configurationally stable atropisomeric catalysts from pyrazole-containing scaffolds. rsc.orgresearchgate.net The goal is to create catalysts that offer high enantioselectivity and reactivity in reactions like asymmetric hydrogenation, Michael additions, and allylic alkylations. nih.gov

Asymmetric Reaction TypePotential Chiral Ligand FeatureTarget OutcomeRelevant Research Area
Asymmetric HydrogenationC,N- or N,N-based chiral ligandsHigh enantioselectivity for chiral aminesSynthesis of pharmaceutical building blocks acs.org
Michael AdditionSecondary amine catalyst with chiral microenvironmentHigh enantiomeric excess (ee)Organocatalysis nih.gov
Mannich ReactionAxially chiral acid catalystSynergistic installation of chiral axis and stereocenterAtroposelective synthesis rsc.org
Allylic AlkylationPalladium complexes with chiral bis-indole ligandsVersatile catalytic advantagesTransition metal catalysis nih.gov

Integration into Multi-component Reaction Systems for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. mdpi.com Pyrazole and its derivatives have already been successfully synthesized using MCRs, highlighting the compatibility of this heterocycle with such reaction systems. mdpi.comresearchgate.net

Future research should explore the use of bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine and its derivatives as either substrates or catalysts in MCRs. As a difunctional amine, it could participate in Ugi or Passerini-type reactions, leading to the rapid assembly of complex, peptidomimetic structures or other medicinally relevant scaffolds. The pyrazole units can act as directing groups or be further functionalized post-reaction. The development of one-pot, four-component domino reactions to prepare complex phenazine (B1670421) derivatives using bis(pyrazolyl)methane derivatives as catalysts showcases the potential in this area. researchgate.net

Multi-Component ReactionRole of Bis(pyrazolyl)aminePotential Product ClassKey Advantage
Ugi ReactionAmine ComponentPyrazole-containing peptidomimeticsHigh structural diversity from a single reaction
Passerini ReactionAmine-derived isocyanide (after functionalization)α-Acyloxy carboxamides with pyrazole moietiesRapid access to complex functional groups
Hantzsch Dihydropyridine SynthesisCatalyst1,4-DihydropyridinesOperational simplicity and step efficiency mdpi.com
Domino ReactionCatalystComplex fused heterocyclesHigh bond-forming index and convergence mdpi.com

Advanced Functional Materials Based on Bis(pyrazolyl)amine Ligands

The strong chelating ability of bis(pyrazolyl)amine ligands makes them excellent candidates for the construction of advanced functional materials. By coordinating with various metal ions, these ligands can form coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with interesting electronic, magnetic, and optical properties. nih.goveiu.edunih.gov

Future research directions include:

Luminescent Materials: Designing complexes with lanthanide or transition metals that exhibit unique photoluminescent properties for applications in sensing, imaging, and lighting.

Magnetic Materials: Creating multinuclear metal complexes that display interesting magnetic behaviors, such as single-molecule magnet (SMM) properties.

Porous Materials (MOFs): Using extended or rigid versions of bis(pyrazolyl)amine ligands to build porous frameworks for gas storage, separation, and heterogeneous catalysis. The flexibility of ligands like 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene has already been utilized in constructing such polymers. nih.gov

Catalytic Materials: Immobilizing metal complexes of these ligands onto solid supports to create robust and recyclable heterogeneous catalysts. Iron(III) complexes with bis-pyrazolyl-s-triazine ligands have demonstrated potential in this area. mdpi.com

The ability to tune the steric and electronic properties of the ligand by changing the substituents on the pyrazole rings provides a powerful tool for controlling the final properties of the material. nih.gov

Computational Design and High-Throughput Screening of New Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new bis(pyrazolyl)amine derivatives. nih.gov Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of new ligands and their metal complexes, providing insights into their stability, reactivity, and potential catalytic activity. researchgate.netresearchgate.net

Future research will increasingly rely on computational approaches:

Virtual Library Screening: Creating large virtual libraries of bis(pyrazolyl)amine derivatives with different substituents and screening them for desired properties, such as binding affinity to a specific metal or a biological target. rsc.org

Mechanism Elucidation: Using computational modeling to understand the reaction mechanisms of catalytic cycles involving these ligands, which can guide the design of more efficient catalysts.

Predictive Modeling: Developing machine learning models trained on experimental and computational data to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. rsc.org

Molecular docking studies are already being used to predict the interaction of pyrazole derivatives with biological targets, such as enzymes involved in cancer or diabetes, providing a rational basis for drug design. nih.govresearchgate.neturan.ua This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. researchgate.net

Unexplored Applications in Emerging Chemical Fields

While bis(pyrazolyl)amine ligands have established roles in coordination chemistry, many potential applications in emerging fields remain unexplored. The rich biological activity profile of pyrazole-containing compounds suggests numerous translational possibilities. nih.govekb.eg

Potential future research areas include:

Bioinorganic Chemistry: Developing metal complexes that mimic the active sites of metalloenzymes or that can act as therapeutic or diagnostic agents. eiu.edu Copper complexes of bis(pyrazolyl)acetate ligands, for instance, have shown promise for their antitumor potential. mdpi.com

Supramolecular Chemistry: Using these ligands as building blocks for the self-assembly of complex supramolecular architectures like cages, capsules, and rotaxanes, which can be used for molecular recognition and encapsulation.

Photovoltaics: Incorporating highly conjugated pyrazole-containing ligands into materials for organic photovoltaic (OPV) devices or dye-sensitized solar cells (DSSCs). mdpi.com The triarylamine moiety, often used for hole-transporting materials, has been successfully combined with pyrazole motifs. mdpi.comresearchgate.net

Antimicrobial Agents: Exploring the antimicrobial properties of the ligands and their metal complexes, as pyrazole derivatives have shown activity against various pathogenic bacterial and fungal strains. researchgate.netmdpi.comnih.gov

By exploring these and other novel applications, the full potential of this compound and its analogues can be realized, leading to new technologies and solutions to pressing scientific challenges.

Q & A

Q. What are the common synthetic routes for bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine, and what methodological considerations are critical for optimizing yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrazole precursors. For example, analogous ligands are synthesized through multi-step protocols:

  • Step 1 : Alkylation of 1-propylpyrazole derivatives using halomethylating agents (e.g., chloromethyl ethers).
  • Step 2 : Amine coupling via reductive amination or nucleophilic displacement, requiring inert conditions (N₂ atmosphere) and catalysts like Pd/C for hydrogenation . Yield optimization hinges on stoichiometric control of propylpyrazole moieties and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Impurity profiles should be monitored using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies amine proton environments (δ ~2.5–3.5 ppm for CH₂N groups) and pyrazole ring protons (δ ~6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves spatial proximity of methylene bridges .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles (e.g., N–C–N ~120°) and coordination geometries. For example, related Co(II) complexes show distorted trigonal bipyramidal geometries with bond lengths of 2.00–2.15 Å for Co–N .

Q. How can researchers address contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and theoretical spectra (e.g., IR stretching frequencies) may arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Cross-validating with computational methods (DFT calculations for vibrational modes).
  • Repeating experiments under varied conditions (e.g., solvent-free FTIR vs. solution-state NMR) .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric purity during asymmetric synthesis of this compound derivatives?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. Key challenges include:

  • Steric hindrance from the propyl groups, which limits catalyst accessibility.
  • Racemization during purification steps. Solutions involve using low-temperature reactions (<0°C) and chiral stationary phases for HPLC resolution .

Q. How does the ligand geometry of this compound influence its coordination behavior with transition metals?

The ligand’s flexible methylene bridges allow variable denticity (mono- or bidentate). For example:

  • In Cu(II) complexes, the ligand adopts a tetradentate N,N,N,N mode, forming square-planar geometries with Jahn-Teller distortions.
  • Fe(III) complexes show octahedral coordination, with ligand bite angles (~85°) affecting redox activity . Stability constants (log β) are determined via potentiometric titrations in MeCN/H₂O .

Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cholinesterase enzymes). Pyrazole NH groups often form hydrogen bonds with catalytic triads .
  • MD simulations : GROMACS assesses ligand stability in binding pockets over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can researchers resolve conflicting crystallographic data in polymorphic forms of metal-ligand complexes?

Polymorphism is common due to solvent-dependent packing. Strategies include:

  • Variable-temperature XRD : Identifies phase transitions (e.g., monoclinic to orthorhombic).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Methodological Notes

  • Safety : The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Use PPE (nitrile gloves, P95 respirators) and fume hoods during synthesis .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, solvent purity) to minimize batch-to-batch variability .

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